molecular formula C11H11IN2OS B5807290 2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone

2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone

Cat. No. B5807290
M. Wt: 346.19 g/mol
InChI Key: UMFOAQILZOPLMV-UHFFFAOYSA-N
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Description

2-(ethylthio)-6-iodo-3-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as EIQ, and it belongs to the quinazolinone family of compounds. EIQ is a yellowish powder that is soluble in organic solvents such as chloroform and ethanol.

Scientific Research Applications

EIQ has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, EIQ has been investigated for its anti-cancer properties. Studies have shown that EIQ inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. EIQ has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Mechanism of Action

The mechanism of action of EIQ is not fully understood. However, studies have suggested that EIQ inhibits the activity of protein kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting protein kinases, EIQ disrupts the signaling pathways that are essential for cell growth and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects
EIQ has been found to have several biochemical and physiological effects. Studies have shown that EIQ inhibits the activity of various enzymes, including protein kinases, which play a crucial role in cell signaling pathways. EIQ has also been found to induce cell cycle arrest and apoptosis in cancer cells. Moreover, EIQ has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using EIQ in lab experiments is its high selectivity towards protein kinases. EIQ has been found to selectively inhibit the activity of certain protein kinases, making it a useful tool for studying the role of these enzymes in various cellular processes. However, one of the limitations of using EIQ in lab experiments is its low solubility in aqueous solutions, which can make it challenging to work with in certain experimental setups.

Future Directions

There are several future directions for the research on EIQ. One of the areas of interest is the development of EIQ-based drugs for the treatment of cancer and inflammatory diseases. Moreover, further studies are needed to understand the mechanism of action of EIQ and its selectivity towards protein kinases. Additionally, the synthesis of EIQ analogs with improved solubility and selectivity towards specific protein kinases could lead to the development of more effective drugs for the treatment of various diseases.
Conclusion
In conclusion, EIQ is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. EIQ has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. EIQ has been found to inhibit the activity of protein kinases, induce cell cycle arrest and apoptosis, and have anti-inflammatory properties. Moreover, EIQ has advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of EIQ involves the reaction of 2-aminobenzamide with ethyl iodide and potassium ethyl xanthate. This reaction leads to the formation of 2-(ethylthio)-6-iodo-3-methylquinazolin-4(3H)-one, which is then treated with sodium hydride and iodine to yield EIQ. The overall yield of this synthesis method is approximately 50%.

properties

IUPAC Name

2-ethylsulfanyl-6-iodo-3-methylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IN2OS/c1-3-16-11-13-9-5-4-7(12)6-8(9)10(15)14(11)2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMFOAQILZOPLMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(C=C(C=C2)I)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(ethylsulfanyl)-6-iodo-3-methylquinazolin-4(3H)-one

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